![molecular formula C14H13NO2 B510496 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-17-4](/img/structure/B510496.png)

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Übersicht

Beschreibung

“4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound that has been studied for its potential applications in various fields . It is related to “8-Methoxy-4,4,6-trimethyl-4h-pyrrolo [3,2,1-ij]quinoline-1,2-dione”, which has a molecular weight of 257.29 .

Synthesis Analysis

The synthesis of this compound has been explored in several studies. For instance, one study found that methoxy and benzyloxy groups are not hydrolyzed under certain conditions, leading to the synthesis of previously unknown 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing alkoxy, acyloxy, and hydroxy groups .Molecular Structure Analysis

The molecular structure of this compound is complex and has been the subject of various studies. For example, one study synthesized hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment .Chemical Reactions Analysis

In terms of chemical reactions, it has been found that the use of a two-stage modification of the Stolle method for the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones brings no advantages compared to the classical method of direct interaction of the substrates with oxalyl chloride .Wissenschaftliche Forschungsanwendungen

Anticorrosive Applications

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, as a derivative of quinoline, has shown potential in anticorrosive applications. Quinoline derivatives are known for their effectiveness against metallic corrosion, particularly due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic makes them highly suitable for use as anticorrosive materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry and Drug Development

Quinoline and its derivatives, including this compound, are significant in medicinal chemistry due to their broad spectrum of bioactivity. They serve as a core template in drug design, showing substantial efficacies for future drug development. The diversity of quinoline's derivatives and their synthetic approaches highlight their indomitable position as a pharmacophore in medicinal chemistry (Ajani, Iyaye, & Ademosun, 2022).

Optical Sensing and Biomedical Applications

Derivatives of quinoline, including this compound, are also utilized in the synthesis of optical sensors. These compounds are suitable for use as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds. This property makes them applicable in various biomedical and medicinal domains (Jindal & Kaur, 2021).

Role in Synthesis of Heterocycles and Organic Chemistry

The compound is also integral in the synthesis of heterocycles like pyridines, quinolines, and isoquinolines. These heterocycles are crucial structures in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. They are part of various important compounds including vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals, signifying the compound's importance in organic chemistry and synthesis (Mishra, Nair, & Baire, 2022).

Wirkmechanismus

Target of Action

The primary targets of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling pathways within the cell, leading to changes in cellular function .

Biochemical Pathways

The affected pathways are those regulated by the targeted protein kinases. These include the NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 pathways . The downstream effects of inhibiting these pathways can vary, but they often result in altered cell growth and division .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against protein kinases. By inhibiting these enzymes, the compound disrupts normal cellular signaling pathways, potentially leading to altered cell function .

Biochemische Analyse

Biochemical Properties

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been shown to interact with various enzymes and proteins. Specifically, it has been found to inhibit protein kinases such as NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against protein kinases . Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. Therefore, the inhibition of these enzymes by this compound can significantly influence cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically protein kinases . By binding to these enzymes, the compound inhibits their activity, leading to changes in gene expression and cellular processes.

Eigenschaften

IUPAC Name |

9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKCZJAPTCTWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

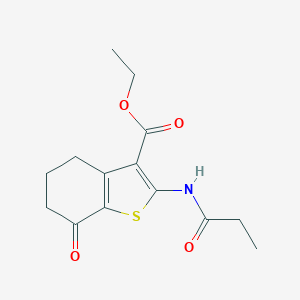

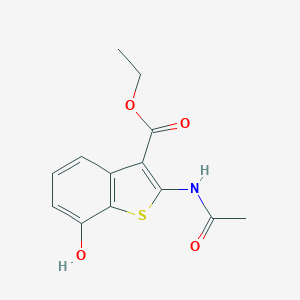

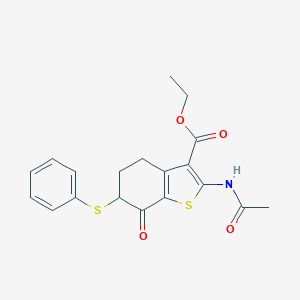

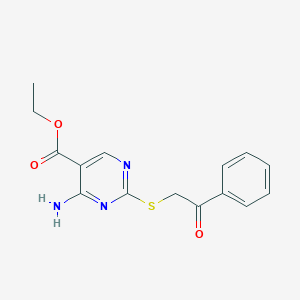

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives and how are they synthesized?

A1: 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are characterized by a fused tricyclic ring system containing a pyrrolidine-2,5-dione moiety. They are often functionalized at the 6 and 8 positions of the ring system. A key synthetic approach involves the oxidation of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones. This oxidation typically proceeds with the opening of the pyrrole-1,2-dione fragment and subsequent decarboxylation, leading to the formation of either 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids. [] Notably, the presence of the gem-dimethyl groups in these molecules does not hinder the oxidation process. [] Further functionalization and derivatization of this core structure allow for the exploration of diverse chemical space for potential biological activities.

Q2: What makes this compound derivatives interesting for medicinal chemistry?

A2: These compounds are structurally analogous to the natural antibiotic Helquinoline, specifically (2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. [] This structural similarity suggests that this compound derivatives could exhibit a range of biological activities and could potentially serve as a starting point for the development of new therapeutic agents.

Q3: How is the structure of this compound derivatives confirmed?

A3: The structures of synthesized this compound derivatives are confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis. [] These methods provide comprehensive data on the compound's structure, purity, and elemental composition.

Q4: What research has been conducted on the potential of 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones as protein kinase inhibitors?

A5: Studies have explored the synthesis and evaluation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment as potential inhibitors of protein kinases. [] Protein kinases play critical roles in various cellular processes, and their dysregulation is implicated in several diseases, making them attractive therapeutic targets. The specific inhibitory properties and structure-activity relationships of these compounds are subjects of ongoing research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)

![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)

![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)

![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)

![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

![Ethyl 7-oxo-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B510425.png)

![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)

![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)

![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)